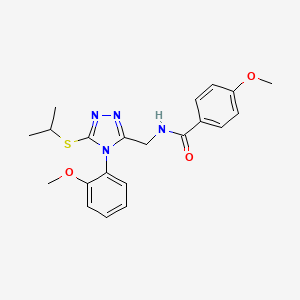

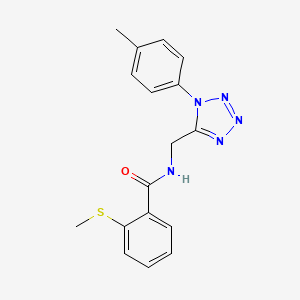

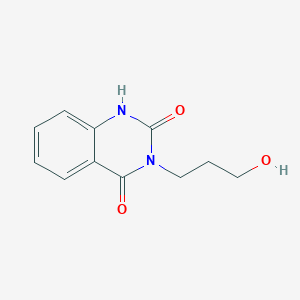

methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate, also known as 3-indolepropionic acid (3-IPA) or indole-3-propionic acid (I3PA), is a naturally occurring compound found in certain foods and plants. It is a member of the indole family of compounds, which are known to have a wide range of biological activities. 3-IPA has been studied for its potential applications in the field of medicine, as it has been shown to have anti-inflammatory and antioxidant properties. Additionally, 3-IPA has been shown to have potential applications in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Synthesis of Hyperbranched Aliphatic Poly (β-thioether ester)

- Summary of Application: This compound is used as a comonomer in the enzymatic ring-opening polycondensation of 1,4-oxathiepan-7-one (OTO) to prepare a new series of hyperbranched aliphatic poly (β-thioether ester)s .

- Methods of Application: Two kinds of comonomers, including “methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate”, were synthesized by thiol–ene click chemistry and thiol-ene Michael addition. The random copolymers were characterized by 1H-NMR, 13C-NMR, GPC, TGA, and DSC .

- Results or Outcomes: All branched copolyesters had high molecular weights over 15,000 Da with narrow polydispersities in the range of 1.75–2.01 and were amorphous polymers. Their degradation properties under acidic conditions were also studied in vitro .

One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose

- Summary of Application: This compound is used in the one-pot Wittig synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose .

- Methods of Application: The synthesis was performed by refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate .

- Results or Outcomes: The structures of the isolated pure products were elucidated using physicochemical analytical methods. The main indicators were the disappearance of the 5-HMF aldehyde, which appeared in 13C NMR spectra at 178.56 ppm, and the formation of a multiple bond with resonances at 115.37 and 115.76 ppm .

Preparation of Potent and Orally Available G Protein-Coupled Receptor 40 Agonists

- Summary of Application: This compound is used to prepare potent and orally available G protein-coupled receptor 40 agonists, which are potential antidiabetic agents .

- Methods of Application: The specific methods of application are not detailed in the source, but it typically involves chemical synthesis and biological assays to test the activity of the agonists .

- Results or Outcomes: The outcomes are not specified in the source, but the goal is to develop effective antidiabetic agents .

Solvent for Cellulose Nitrate and Lacquers

- Summary of Application: This compound is used as a solvent for cellulose nitrate and lacquers, and as a raw material for the production of paints, varnishes and other chemicals such as methyl methacrylate .

- Methods of Application: The compound is typically used in its liquid form and mixed with other substances to create the desired products .

- Results or Outcomes: The outcomes include the production of paints, varnishes, and other chemicals .

Preparation of Polymethyl Methacrylate

- Summary of Application: This compound is used in the preparation of polymethyl methacrylate (PMMA), a widely used polymer known by trade names such as Lucite, Perspex, and Altuglas .

- Methods of Application: The compound is polymerized to form PMMA. The specific methods of polymerization are not detailed in the source .

- Results or Outcomes: PMMA is used in a variety of applications, including baths and other sanitary ware, illuminated signs, car lights, domestic lighting, and as a major component of bone cements .

Solvent for Cellulose Nitrate and Lacquers

- Summary of Application: This compound is used as a solvent for cellulose nitrate and lacquers, and as a raw material for the production of paints, varnishes, and other chemicals such as methyl methacrylate .

- Methods of Application: The compound is typically used in its liquid form and mixed with other substances to create the desired products .

- Results or Outcomes: The outcomes include the production of paints, varnishes, and other chemicals .

Propriétés

IUPAC Name |

methyl 3-[2-(hydroxymethyl)indol-1-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)6-7-14-11(9-15)8-10-4-2-3-5-12(10)14/h2-5,8,15H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQLFOHZMPODQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C2=CC=CC=C2C=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2652761.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652763.png)

![N-[Cyano(cyclohexyl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B2652764.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2652770.png)

![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)